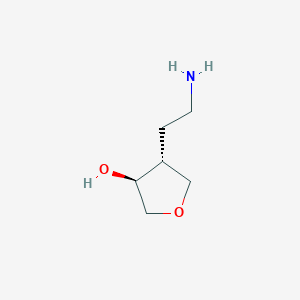

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral amino alcohol that has been extensively studied for its potential applications in various fields of science. This compound is also known as D-ribose or 2-amino-3,4-dihydroxybutane, and it has a molecular formula of C5H11NO3.

Applications De Recherche Scientifique

Enantioselective Synthesis and Biological Activity

- Catalytic Enantioselective Synthesis : (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a structural motif in chiral oxindoles, which are significant in natural products, drugs, and pharmaceutically active compounds. The catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, including methods for preparing 3-substituted 3-hydroxyoxindoles, demonstrates the importance of this compound in synthesizing bioactive molecules with high enantioselectivity (Cao, Zhou, & Zhou, 2018).

Oxidative Stress and Antioxidant Activity

- Oxidative Stress Inhibition : Studies on oxidized lipid/amino acid reaction products (OLAARPs) show antioxidative activities in various systems, suggesting potential roles in inhibiting oxidative stress and delaying damage caused by reactive oxygen species. This highlights the broader implications of amino acids in oxidative stress and potential therapeutic applications (Zamora, Alaiz, & Hidalgo, 1997).

Pharmaceutical Applications

- Pharmaceutical Drug Synthesis : The use of amino acids in cascade reactions for preparing highly reactive olefin species demonstrates their application in synthesizing biologically active products. This includes pharmaceutical drugs, drug intermediates, and ingredients, showcasing the versatility of amino acids like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in medicinal chemistry (Ramachary, Kishor, & Reddy, 2008).

Bioisostere Applications

- Bioisostere for Carboxylic Acid : Investigations into oxetan-3-ol and its derivatives, including (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol, as potential surrogates for the carboxylic acid functional group, reveal their promise in drug design as isosteric replacements. This has implications for the development of new drugs with modified pharmacokinetic or pharmacodynamic properties (Lassalas et al., 2017).

Synthesis of Amino Sugars

- Synthesis of Amino Sugars and Mimetics : Research involving 1,2-oxazines for the synthesis of amino sugars and mimetics demonstrates the importance of compounds like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in creating novel carbohydrate derivatives, potentially useful in anti-inflammatory applications (Pfrengle & Reissig, 2010).

Peptide Studies

- Peptide Synthesis and Structure Analysis : The use of amino acids in peptide synthesis and structure analysis, such as the incorporation of TOAC, a spin label amino acid, in peptides, highlights the utility of structurally similar compounds in understanding peptide dynamics and secondary structure. This has broad implications for peptide-based drug design and understanding protein interactions (Schreier et al., 2012).

Propriétés

IUPAC Name |

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSBFIFRKYDPOQ-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)

![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

![N-(4-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2795525.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)